Pentosidine-d3
Description
Properties
Molecular Formula |
C₁₇H₂₃D₃N₆O₄ |
|---|---|
Molecular Weight |
381.44 |
Synonyms |
(αS)-α-Amino-2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazo[4,5-b]pyridine-4-hexanoic Acid-d3; [S-(R*,R*)]-α-Amino-2-[(4-amino-4-carboxybutyl)amino]_x000B_-4H-Imidazo[4,5-b]pyridine-4-hexanoic Acid-d3 |
Origin of Product |
United States |
Methodological Considerations for the Derivation and Isotopic Labeling of Pentosidine D3
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis for Labeled Standards
The synthesis of deuterated internal standards, such as Pentosidine-d3, is crucial for accurate quantification in mass spectrometry-based analytical methods. The incorporation of deuterium atoms into an organic molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and chemical synthesis using isotopically labeled building blocks.
H/D exchange processes involve the substitution of hydrogen atoms with deuterium. This can be accomplished under certain conditions, such as acid or base catalysis, or through the use of metal catalysts in the presence of a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (B129727). For instance, H/D exchange can be facilitated by a keto-enol tautomerism, which allows for the introduction of deuterium at the alpha position to a carbonyl group. While H/D exchange can be a simpler approach, it may be challenging to control the regioselectivity and chemoselectivity of the deuterium incorporation.
Chemical synthesis, on the other hand, offers greater flexibility in the position, type, and number of isotopic substitutions. This method involves a multi-step synthesis starting from commercially available deuterated precursors, such as deuterated methanol (CD₃OD) or deuterated acetone (B3395972) (D₆-acetone). Although more complex, this approach allows for the precise placement of deuterium atoms in metabolically stable positions, which is critical for the reliability of the internal standard. Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen, as they are prone to exchange. The carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, which can enhance the metabolic stability of the labeled compound.
Recent advancements in deuteration methodologies include transition metal-catalyzed C-H activation, which allows for the direct exchange of hydrogen for its isotopes at a late stage of the synthesis. Additionally, photochemical and electrocatalytic methods are emerging as sustainable alternatives for deuterium incorporation.
Precursor Selection and Reaction Pathways for this compound Synthesis
The synthesis of this compound involves the reaction of precursor molecules that have been appropriately labeled with deuterium. Pentosidine (B29645) is an advanced glycation end-product (AGE) formed from the cross-linking of lysine (B10760008) and arginine residues. The non-deuterated form of pentosidine can be synthesized in vitro from the reaction of ribose with lysine and arginine. researchgate.net Other known precursors for pentosidine formation include glucose, fructose, and ascorbate. researchgate.netnih.gov More recently, glucuronic acid has also been identified as a novel precursor. nih.gov
For the synthesis of this compound, deuterated versions of these precursors would be required. The specific reaction pathway would likely mimic the established synthesis of pentosidine, with the key difference being the use of deuterated reagents. A plausible synthetic route could involve a palladium-catalyzed tandem cross-coupling/cyclization to construct the imidazo[4,5-b]pyridine core of the pentosidine molecule. nih.gov
The selection of the deuterated precursor is critical and will determine the position of the deuterium labels in the final this compound molecule. For its use as an internal standard in mass spectrometry, the deuterium labels should be in a stable position that does not undergo exchange during sample preparation or analysis. nih.gov
Table 1: Potential Precursors for Pentosidine Synthesis
| Precursor Molecule | Role in Pentosidine Formation |
| Ribose | A primary pentose (B10789219) sugar involved in the Maillard reaction leading to pentosidine. researchgate.net |
| Lysine | An essential amino acid whose residue is incorporated into the pentosidine structure. researchgate.net |
| Arginine | An essential amino acid whose residue is incorporated into the pentosidine structure. researchgate.net |
| Glucose | A hexose (B10828440) sugar that can also serve as a precursor for pentosidine formation. researchgate.netnih.gov |
| Fructose | A hexose sugar that can also serve as a precursor for pentosidine formation. researchgate.netnih.gov |
| Ascorbate | Vitamin C, which can also participate in the formation of pentosidine. researchgate.netnih.gov |
| Glucuronic Acid | A sugar acid recently identified as a novel precursor. nih.gov |
Isotopic Purity Assessment and Characterization of Deuterated Analogs
The assessment of isotopic purity is a critical step in the validation of a deuterated internal standard to ensure its accuracy and reliability. The goal is to determine the percentage of the desired deuterated compound and to identify and quantify any undesired partially deuterated or non-deuterated species. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.
Liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) is a powerful tool for determining isotopic enrichment. By analyzing the full scan mass spectrum, the different isotopic ions can be extracted and their peak areas integrated to calculate the percentage of isotopic purity. Time-of-flight (TOF) mass spectrometry, with its high mass accuracy, allows for excellent resolution between the isotopes of labeled compounds, facilitating accurate quantification. almacgroup.com For this compound, specific ion transitions are monitored to identify and quantify the molecule and its internal standard. For example, the transitions of m/z 379.1 > 187.1 (quantifier) and m/z 379.1 > 135.1 (qualifier) can be used for pentosidine, while m/z 382.1 > 190.1 is monitored for the d3-labeled internal standard. nih.gov
NMR spectroscopy provides complementary information, confirming the structural integrity of the molecule and the specific positions of the deuterium labels. Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the disappearance of signals corresponding to the positions of deuterium incorporation provides evidence of successful labeling. Conversely, ²H NMR will show signals corresponding to the deuterated positions.
Table 2: Techniques for Isotopic Purity Assessment and Characterization
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic enrichment and quantifies the relative abundance of different isotopologues. almacgroup.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and determines the precise location of the deuterium labels. |
Stability and Storage Protocols for this compound in Analytical Applications
Ensuring the stability of this compound is essential for its function as a reliable internal standard in analytical assays. Stability studies are conducted to determine how the quality of the deuterated compound varies over time under the influence of environmental factors such as temperature, humidity, and light.
For long-term storage, it is generally recommended to store standards and samples in a frozen state. Studies on non-deuterated pentosidine have shown that it is stable at -70°C for extended periods, with over 94% of the compound remaining in human plasma after 8 weeks. nih.gov Short-term stability assessments have indicated that pentosidine is also stable in human urine and plasma at 4°C, 25°C, and 37°C for up to 24 hours. nih.gov
Protocols for stability testing of a drug substance, which can be adapted for a deuterated standard like this compound, typically involve storing the compound under various conditions, including long-term, intermediate, and accelerated storage conditions. The frequency of testing is defined, for example, every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies. At each time point, the compound is analyzed to ensure it still meets its specifications.
To protect against degradation, it is advisable to store this compound in tightly closed containers, protected from light and moisture. For solutions, using a suitable solvent and storing at low temperatures is crucial.
Table 3: Recommended Storage and Stability Testing Conditions (General Guidance)
| Condition | Temperature | Humidity | Duration |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Frozen | -20°C or -70°C | N/A | Long-term |
Quantitative Analytical Methodologies Employing Pentosidine D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Pentosidine (B29645) Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant methodology for the quantification of pentosidine due to its high sensitivity and specificity. nih.govresearchgate.net The use of Pentosidine-d3 as an internal standard is a cornerstone of these methods, allowing for robust and reliable measurement in complex biological samples. nih.govgcms.cz
Sample Preparation and Matrix Effects in Complex Biological Specimen Analysis
A critical step in the analysis of pentosidine from biological samples, such as serum or plasma, is the sample preparation process. Since pentosidine exists in both free and protein-bound forms, an acid hydrolysis step is essential to cleave the protein-conjugated analytes and release the total pentosidine for quantification. nih.gov Hydrochloric acid is commonly used for this purpose due to the stability of pentosidine under acidic conditions. nih.gov
Following hydrolysis, a clean-up step is typically performed to remove interfering substances from the sample matrix. Solid-phase extraction (SPE) is a frequently employed technique for this purpose. researchgate.net The sample is loaded onto an SPE cartridge, which retains pentosidine while allowing other components of the matrix to be washed away. Pentosidine is then eluted from the cartridge, and the solvent is evaporated before the sample is reconstituted in a suitable mobile phase for LC-MS/MS analysis. researchgate.net
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these effects. researchgate.netgcms.cz As this compound is chemically identical to pentosidine, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification. gcms.cz
Chromatographic Separation Parameters and Deuterium (B1214612) Effect Considerations
Chromatographic separation of pentosidine is typically achieved using reversed-phase liquid chromatography. researchgate.net A common column choice is a C18 or a similar reversed-phase column. researchgate.net The mobile phase often consists of a mixture of an aqueous solvent with a small amount of acid, such as formic acid, and an organic solvent, like methanol (B129727) or acetonitrile. researchgate.net Isocratic or gradient elution can be employed to achieve optimal separation of pentosidine from other matrix components. researchgate.net
The deuterium effect, which refers to the potential for small differences in retention time between a deuterated and non-deuterated compound, is a consideration in chromatographic methods. However, for this compound, this effect is generally negligible under typical reversed-phase LC conditions, and it co-elutes closely with the unlabeled pentosidine, making it an ideal internal standard. researchgate.netgcms.cz
Mass Spectrometric Detection and Ionization Strategies for Isotopic Analogs
For the detection of pentosidine and this compound, a triple quadrupole mass spectrometer is commonly used, operating in the positive ion mode with an electrospray ionization (ESI) source. nih.govresearchgate.net ESI is a soft ionization technique that allows for the ionization of molecules with minimal fragmentation. researchgate.net
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is done for both pentosidine and its deuterated internal standard, this compound. nih.govresearchgate.net
Specific ion transitions monitored for pentosidine are typically m/z 379.1 > 187.1 (quantifier) and m/z 379.1 > 135.1 (qualifier). researchgate.netgcms.cz For this compound, the monitored ion transition is m/z 382.1 > 190.1. researchgate.netgcms.cz The use of quantifier and qualifier ions for the analyte provides an additional layer of confirmation for its identity. researchgate.net
Validation Parameters: Linearity, Accuracy, Precision, and Limits of Detection/Quantification
The validation of an LC-MS/MS method for pentosidine quantification is essential to ensure its reliability. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. nih.govresearchgate.net
Accuracy refers to the closeness of the measured value to the true value and is often evaluated through spike and recovery experiments, where known amounts of the analyte are added to a blank matrix and the recovery is calculated. nih.govresearchgate.net
Precision is the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at different concentrations within the linear range. nih.govresearchgate.net
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net
Table 1: Example Validation Parameters for LC-MS/MS Quantification of Pentosidine
| Parameter | Result | Reference |
| Linearity Range | 0–800 ng/mL | nih.gov |
| Accuracy (Mean Recovery) | 92–104% | nih.gov |
| Precision (CV%) | < 6.5% | researchgate.net |
| LOD | 2 nM | researchgate.net |
| LOQ | 5 ng/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Utilizing this compound
While LC-MS/MS is the preferred method for pentosidine analysis, gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique. However, its application to pentosidine is challenging due to the low volatility of the molecule.
Derivatization Techniques for Volatilization of Pentosidine Analytes
For a compound to be analyzed by GC-MS, it must be volatile enough to be vaporized in the gas chromatograph's injection port without decomposing. Pentosidine, being a complex and polar molecule, is not inherently volatile. Therefore, a derivatization step is necessary to convert it into a more volatile form. This chemical modification typically involves reacting the polar functional groups of the analyte, such as hydroxyl and amino groups, with a derivatizing agent to form a less polar and more volatile derivative.
Common derivatization techniques in GC-MS include silylation and acylation. However, specific, well-established derivatization protocols for the analysis of pentosidine by GC-MS are not widely reported in the scientific literature, which is largely focused on LC-MS/MS methods for this particular analyte. The development of a robust derivatization method for pentosidine that is suitable for GC-MS analysis would require significant methodological research.
GC Separation Conditions and Column Chemistry
A thorough review of current scientific literature indicates that Gas Chromatography (GC) is not a commonly employed technique for the analysis of pentosidine. The inherent chemical properties of pentosidine, such as its high polarity and low volatility, make it unsuitable for direct GC analysis without extensive derivatization, which can introduce variability and complexity to the analytical workflow.
The predominant separation technique for pentosidine quantification, especially when using this compound as an internal standard, is Liquid Chromatography (LC). Detailed below are typical LC conditions that have been successfully applied.
Table 1: Representative Liquid Chromatography (LC) Separation Conditions for Pentosidine Analysis
| Parameter | Condition |
| System | Agilent 1200 series or equivalent |
| Column | Reversed-phase Kinetex 2.6 μm F5 100 Å, 100 x 2.1 mm |
| Mobile Phase | Isocratic elution with 5 mmol/L ammonium formate, 0.02% formic acid, 2% methanol in ultrapure water. nih.gov |
| Flow Rate | 0.3 mL/min researchgate.net |
| Column Temperature | 30 °C nih.gov |
| Injection Volume | 15 μL nih.gov |
| Total Run Time | 4 minutes nih.gov |
Application of Isotope Dilution Mass Spectrometry (IDMS) with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for the quantification of endogenous compounds in complex biological matrices. The use of this compound as an internal standard in IDMS methods for pentosidine measurement is a prime example of its application in clinical and research settings.
The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of analysis. This compound is chemically identical to the endogenous pentosidine but has a different mass due to the incorporation of deuterium atoms.
This stable isotope-labeled standard co-elutes with the native pentosidine during chromatographic separation and is simultaneously detected by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, it is possible to accurately determine the concentration of the native pentosidine in the original sample. This method effectively corrects for any loss of analyte during sample preparation, extraction, and analysis, as well as for any variations in instrument response (ion suppression or enhancement) caused by the sample matrix. This high degree of precision and accuracy is essential for the reliable assessment of glycative stress.
The development of robust and reliable calibration curves is a cornerstone of quantitative analysis. In the context of pentosidine quantification, this compound is instrumental in constructing these curves, which are then used to determine the concentration of pentosidine in unknown samples.
Standard solutions containing known concentrations of unlabeled pentosidine are prepared, and a fixed amount of this compound is added to each. These standards are then analyzed by LC-MS/MS, and a calibration curve is generated by plotting the ratio of the peak area of pentosidine to the peak area of this compound against the concentration of pentosidine.
Research has demonstrated that this approach yields calibration curves with excellent linearity and reproducibility over a range of physiologically relevant concentrations. nih.govresearchgate.net For example, studies have reported a dynamic linear response for pentosidine assays up to at least 1000 nmol/L, with correlation coefficients (R²) often exceeding 0.99. researchgate.netresearchgate.net The reproducibility of these calibration curves over multiple days has also been shown to be very high, ensuring the reliability of the quantitative data obtained. nih.gov
Table 2: Example of Calibration Curve Parameters for Pentosidine Quantification using this compound
| Parameter | Value | Reference |
| Linear Range | 1 - 1000 nM | researchgate.net |
| Correlation Coefficient (R²) | > 0.997 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (in human serum) | nih.gov |
| Mean Recovery | 97% - 116% | nih.gov |
| Inter-assay Imprecision | < 15% | nih.gov |
| Intra-assay Imprecision | < 20% | nih.gov |
Role of Pentosidine D3 in Mechanistic Investigations of Glycation Pathways
Assessment of Pentosidine (B29645) Turnover and Metabolism in In Vitro Cellular Models
In vitro cell culture systems provide a controlled environment to study cellular and molecular mechanisms, free from the systemic complexities of a whole organism. In this context, Pentosidine-d3 is crucial for accurately measuring the dynamics of pentosidine formation and accumulation.
To understand the metabolic fate of AGEs, researchers must differentiate between the compounds that remain within cells and those that are exported into the extracellular space. This compound facilitates this analysis through stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govportlandpress.com In a typical experiment, cells are cultured and exposed to conditions that promote glycation. Subsequently, the cells are separated from the culture medium. The cells are lysed to release their internal contents (the intracellular fraction), while the culture medium serves as the extracellular fraction. A precise amount of this compound is added to both fractions as an internal standard before they are processed and analyzed. nih.govportlandpress.com
This methodology allows for the precise quantification of native pentosidine in each compartment. For instance, studies on murine macrophage cell lines have demonstrated that under chronic exposure to glycating agents, both free and protein-bound pentosidine levels increase significantly in both the intracellular and extracellular environments. researchgate.net The use of this compound ensures that these measurements are reliable, correcting for any potential loss of the analyte during sample preparation. portlandpress.com
Table 1: Experimental Approach for Quantifying Pentosidine in Cellular Models
| Step | Description | Rationale |
|---|---|---|
| 1. Cell Culture | Cells (e.g., osteoblasts, macrophages) are grown in a controlled environment. researchgate.net | Provides a simplified, replicable biological system. |
| 2. Glycation Induction | Cells are exposed to high concentrations of reducing sugars (e.g., ribose) or other glycation precursors. biorxiv.org | To stimulate the formation of advanced glycation end products, including pentosidine. |
| 3. Fractionation | Cells (intracellular fraction) are separated from the culture medium (extracellular fraction). | To distinguish between internally accumulated and externally secreted pentosidine. |
| 4. Internal Standard Spiking | A known quantity of this compound is added to each fraction. nih.govresearchgate.net | To enable accurate quantification by correcting for analytical variability. |
| 5. Sample Preparation | Proteins are hydrolyzed to release amino acids and pentosidine adducts. | To prepare the analyte for chromatographic separation. |
| 6. LC-MS/MS Analysis | The prepared samples are analyzed to measure the ratio of native pentosidine to this compound. nih.gov | Provides highly sensitive and specific detection and quantification. |
A key goal of glycation research is to identify compounds that can inhibit the formation of AGEs. Cell-based systems are a primary platform for screening potential intervention strategies. mdpi.com In these studies, cell cultures are treated with a glycating agent in the presence or absence of a potential inhibitor. The efficacy of the inhibitor is determined by measuring the subsequent reduction in pentosidine formation.
The precise quantification afforded by this compound is critical for accurately assessing an inhibitor's effectiveness. For example, research exploring the effects of vitamins on bone health has utilized cell models. In studies on human osteoblasts, cells were cultured with vitamins D3 and K2 before being exposed to pentosidine to assess whether the vitamins could counteract its detrimental effects on bone cell markers. researchgate.net While this particular study examined the effects of existing pentosidine, a similar model could be used to test if these vitamins inhibit its formation. An inducible in vitro model using ribose to stimulate AGE production in collagen constructs has been developed, which allows for the study of pentosidine accumulation that mimics levels seen in aging human tissues. biorxiv.orgbiorxiv.org Such models are ideal for testing the efficacy of inhibitors, with this compound serving as the gold standard for quantifying the outcome.
Tracing Pentosidine Formation and Accumulation in In Vivo Animal Models
Animal models are essential for understanding how glycation processes contribute to the pathology of chronic diseases in a whole-organism setting. This compound is used in these studies as an internal standard to accurately track the accumulation of pentosidine in various tissues and fluids over time. researchgate.netcloudfront.net
Longitudinal studies, which follow subjects over an extended period, are powerful for linking AGE accumulation to disease progression. In animal models of diabetes, such as streptozotocin-induced diabetic rats, researchers have tracked the accumulation of various AGEs in tissues like the peripheral nerves over many weeks. nih.gov These studies have shown significant increases in the content of specific AGEs as the disease progresses. nih.gov Similarly, aging itself is a major focus, as pentosidine is known to accumulate in long-lived proteins like collagen in bone and skin with age. nih.govnih.gov
In these longitudinal animal studies, tissue or plasma samples are collected at multiple time points. By using this compound as an internal standard, researchers can reliably quantify pentosidine levels via LC-MS/MS, creating a precise timeline of glycation that can be correlated with the pathological changes observed in the animal. nih.govnih.gov This approach is vital for establishing the role of AGEs as biomarkers and potential drivers of age-related and diabetic complications. nih.govdiabetesjournals.org
Diet is a significant source of exogenous AGEs and can influence the rate of endogenous AGE formation. dfg.denih.gov Animal models are widely used to investigate the impact of specific dietary components on systemic AGE levels. This compound allows for the accurate measurement of these changes.
A study investigating the effects of a high-fat diet (HFD) in mice provides a clear example. physiology.org Mice were fed either a normal diet (ND) or a HFD. The HFD contained significantly lower levels of dietary AGEs compared to the ND. After the study period, pentosidine levels in the tail tendons were quantified. The results showed that mice on the HFD had significantly lower concentrations of pentosidine in their tendons compared to mice on the ND. physiology.org This finding, enabled by precise quantification methods, highlights the complex relationship between dietary macronutrients, dietary AGE content, and endogenous glycation. Other studies have explored the impact of dietary vitamins, such as D3 and K3, on bone metabolism and calcium regulation in animal models, suggesting a pathway for investigating how micronutrients might influence glycation processes in vivo. nih.govresearchgate.net
Table 2: Research Findings on the Impact of Diet on Pentosidine Levels in Mouse Tendon
| Diet Group | Pentosidine Concentration (pmol/mg hydroxyproline) | Key Finding |
|---|---|---|
| Normal Diet (ND) | ~1.08 | The high-fat diet, which had a lower content of dietary AGEs, resulted in a significant (P < 0.0005) decrease in tendon pentosidine levels compared to the normal diet. physiology.org |
| High-Fat Diet (HFD) | ~0.94 |
Elucidation of Specific Glycation Reactions Using this compound as a Reference
The foundational role of this compound is in its use as a reference material or internal standard for stable isotope dilution analysis by LC-MS/MS. nih.govportlandpress.com This analytical technique is the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and specificity. researchgate.netportlandpress.com
The principle of the method is straightforward: a known amount of this compound is added to the sample at the beginning of the preparation process. nih.gov Because this compound is structurally identical to the target analyte (native pentosidine) apart from its isotopic composition, it experiences the same chemical and physical effects during extraction, derivatization, and ionization. portlandpress.com Any sample loss or variation in instrument response will affect the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the two compounds based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity from the native pentosidine to that of the known quantity of this compound, an extremely accurate calculation of the native pentosidine concentration can be made. nih.gov This method avoids the pitfalls of other techniques like fluorescence, which can be less specific. researchgate.netbiorxiv.org
This technique, known as selective reaction monitoring (SRM), monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, further enhancing specificity. nih.gov The use of this compound is therefore fundamental to any study seeking to accurately define the biochemical pathways of pentosidine formation, which is known to derive from ribose and cross-link lysine (B10760008) and arginine residues. wikipedia.org
Table 3: Mass Spectrometry Parameters for Pentosidine Quantification
| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|---|
| Pentosidine | Analyte | 379.1 | 187.1 | 135.1 |
| This compound | Internal Standard | 382.1 | 190.1 | N/A |
Contributions to Understanding Protein Cross-Linking and AGE-Protein Interactions in Non-Human Systems
The use of deuterated pentosidine (this compound) as an internal standard has been instrumental in advancing the understanding of protein cross-linking and the interactions of advanced glycation end products (AGEs) with proteins in various non-human systems. Its stable isotopic nature allows for precise and accurate quantification of endogenous pentosidine by mass spectrometry, overcoming the limitations of other detection methods like fluorescence. researchgate.netnih.gov This has enabled detailed mechanistic investigations into the formation and accumulation of pentosidine, a key fluorescent AGE that cross-links lysine and arginine residues in proteins. nih.govmdpi.comgoogle.com
In non-human models, this compound has facilitated the study of how different physiological and pathological conditions affect AGE accumulation. For instance, research on rodent models has utilized this compound in stable isotopic dilution analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify AGEs in tissues like skin collagen and plasma proteins. nih.govmdpi.com These studies have helped to elucidate the impact of factors such as dietary restrictions and caloric intake on the rate of AGE formation. mdpi.com For example, studies in rats have shown that while dietary restriction can slow the age-associated accumulation of pentosidine in skin collagen, the type of carbohydrate consumed may have less of an influence than total caloric intake. mdpi.com
Furthermore, this compound has been crucial in in-vitro experiments aimed at understanding the fundamental mechanisms of pentosidine formation. By glycating proteins like bovine lens alpha-crystallin with D-ribose and using this compound for accurate measurement, researchers have been able to propose novel pathways for pentosidine formation on native proteins, propagated by early glycation products. nih.gov These experiments have highlighted the role of reactive oxygen species in the process. nih.gov
The application of this compound also extends to the investigation of AGEs in various animal species, contributing to the validation of pentosidine as a biomarker for aging. researchgate.net Studies in birds, such as monk parakeets and California gulls, have used precise quantification methods, often benchmarked against stable isotope standards, to establish a correlation between pentosidine levels in tissues and chronological age. researchgate.net
The data generated from these non-human studies, underpinned by the accurate quantification enabled by this compound, provides a critical foundation for understanding the broader implications of protein cross-linking and AGE-protein interactions in age-related tissue damage and diseases.
| Research Area | Non-Human System/Model | Analytical Technique | Key Findings with this compound |
| AGE Accumulation and Aging | Rodent models (rats, mice) | LC-MS/MS with stable isotopic dilution | Dietary restriction slows the accumulation of pentosidine in skin collagen. mdpi.com Total caloric intake has a greater influence on AGE accumulation than the type of carbohydrate. mdpi.com |
| Mechanisms of Glycation | In-vitro (bovine lens α-crystallin) | LC-MS/MS | Early glycation products can propagate the formation of pentosidine on native proteins, a process influenced by reactive oxygen species. nih.gov |
| Biomarkers of Aging | Avian models (monk parakeets, gulls) | HPLC-fluorescence, with quantification validated by mass spectrometry | Pentosidine levels in skin tissue correlate with chronological age, supporting its use as an aging biomarker. researchgate.net |
| Pathophysiology of Disease | Diabetic rat models | LC-MS/MS | Investigated the effect of inhibitors on the formation of pentosidine in skin collagen. mdpi.com |
| Tissue-Specific AGE Analysis | Mouse models | LC-MS/MS | Quantified various AGEs, including pentosidine, in different tissues to understand the impact of diet on tissue-specific AGE accumulation. nih.govphysiology.org |
Biomarker Research and Methodological Advancements Facilitated by Pentosidine D3
Enhancing Reproducibility and Comparability Across Research Studies
One of the primary challenges in biomarker research is ensuring that results are reproducible and comparable across different laboratories and longitudinal studies. The use of Pentosidine-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a cornerstone of achieving this goal. nih.govresearchgate.net An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to every sample before processing.
This compound has the same chemical structure as pentosidine (B29645), with the sole difference being the replacement of three hydrogen atoms with their heavier deuterium (B1214612) isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte (pentosidine) and the internal standard (this compound), while ensuring they behave almost identically during sample extraction, derivatization, and chromatographic separation. nih.gov This co-elution and co-ionization corrects for variations in sample recovery and potential matrix effects, where other molecules in a complex biological sample can suppress or enhance the analyte's signal. researchgate.net
Research has demonstrated that LC-MS/MS methods incorporating this compound exhibit exceptional reproducibility and precision. For instance, a validated method for quantifying total serum pentosidine reported a coefficient of variation (%CV) of less than 6.5%. nih.govresearchgate.net Another study highlighted the stability of the method, showing that calibration curves remained highly reproducible over six consecutive days, with correlation coefficients (r²) approaching 0.9999. researchgate.net By minimizing analytical variability, this compound ensures that observed differences in pentosidine levels are due to true biological variation rather than technical inconsistencies, thereby enhancing the comparability of data from diverse research studies.
| Sample | Mean (nmol/L) | Standard Deviation (nmol/L) | Within-Day %CV (n=21) | Between-Day %CV (n=21) |
|---|---|---|---|---|
| Low QC | 14.8 | 0.9 | 6.1 | 6.2 |
| High QC | 158.8 | 4.9 | 3.1 | 4.2 |
Developing and Validating Novel Glycation Biomarkers
Pentosidine has been identified as a significant biomarker in a range of pathological conditions, including the complications of diabetes mellitus, chronic renal failure, and age-related bone fragility. researchgate.netnih.govnih.gov The clinical validation of pentosidine as a reliable biomarker hinges on the ability to accurately and consistently measure its concentration in various biological fluids and tissues. researchgate.netresearchgate.net
The development of robust LC-MS/MS assays utilizing this compound has been a critical breakthrough in this area. These methods offer high sensitivity and specificity, allowing for the precise quantification of pentosidine even at low concentrations in complex matrices like human serum and plasma. researchgate.netresearchgate.net This analytical rigor is essential for establishing correlations between pentosidine levels and disease states.
For example, studies using these validated methods have confirmed significantly elevated serum pentosidine concentrations in patients with chronic renal insufficiency compared to healthy controls. nih.govresearchgate.net Similarly, research into age-related bone disease has used this compound-based assays to explore the link between serum pentosidine and bone collagen pentosidine, suggesting its utility as a potential serum biomarker for osteoporosis and fracture risk. nih.govresearchgate.net The accuracy afforded by this compound is indispensable for validating these clinical applications and for the ongoing discovery and assessment of other novel biomarkers of glycation.
| Patient Cohort | Number of Subjects | Mean Pentosidine Concentration (Fold increase vs. Control) | P-value |
|---|---|---|---|
| Control | 30 | - | - |
| Chronic Renal Insufficiency | 30 | 8.4-fold | <0.001 |
| Type 2 Diabetes Mellitus (T2DM) | 95 | No significant difference | N/A |
| Control (for T2DM cohort) | 49 | - | - |
High-Throughput Screening Methodologies for Glycation Modulators
The discovery of therapeutic agents that can inhibit the formation of AGEs is a significant goal in preventing the long-term complications of diabetes and other age-related diseases. High-throughput screening (HTS) provides a mechanism for rapidly evaluating vast libraries of chemical compounds for such inhibitory activity. umich.edu A key requirement for any HTS campaign is a fast, robust, and reliable analytical assay.
While large-scale HTS campaigns specifically targeting pentosidine formation are not extensively detailed in the literature, the methodological advancements driven by this compound are laying the groundwork for such endeavors. The development of ultra-performance liquid chromatography (UPLC)-MS/MS methods has significantly reduced analysis times. mdpi.com For example, some optimized methods report retention times for pentosidine of approximately two minutes. researchgate.net
This speed, combined with the accuracy and reproducibility afforded by the use of a stable isotope-labeled internal standard like this compound, makes the adaptation of these LC-MS/MS methods for HTS applications feasible. The robustness of the assay ensures low rates of false positives and negatives, which is critical when screening thousands of compounds. As automation and sample handling technologies continue to advance, these highly precise analytical methods will be central to the high-throughput discovery of novel glycation modulators. mdpi.com
Standardization of Pentosidine Measurement in Preclinical Research
Standardization of analytical methods is paramount in preclinical research to ensure that data generated from different studies can be reliably compared and integrated. Without standardization, it is difficult to build upon previous findings or to validate new therapeutic strategies. europa.eu The use of this compound is a critical component in the standardization of pentosidine quantification.
Stable isotope dilution mass spectrometry (SIDMS), which employs a stable, isotopically labeled internal standard, is widely regarded as a reference or "gold standard" measurement principle for the accurate quantification of small molecules. nih.govpan.pl By incorporating this compound into the analytical workflow, laboratories can establish a metrologically traceable measurement. The internal standard acts as a reliable anchor, correcting for procedural variations and ensuring that the final calculated concentration is accurate and consistent over time. nih.gov
The development of specific and reproducible LC-MS/MS assays for pentosidine, thoroughly validated using this compound, represents a significant contribution to the standardization of preclinical glycation research. nih.govresearchgate.net These methods provide a defined, transferable protocol that can be adopted by various research groups, leading to greater harmonization of data and accelerating the pace of discovery in the field.
| Parameter | Value/Description |
|---|---|
| Internal Standard | This compound |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Pentosidine Ion Transition (m/z) | 379.1 > 187.1 (Quantifier) |
| This compound Ion Transition (m/z) | 382.1 > 190.1 |
| Limit of Detection (LOD) | 2 nmol/L |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L |
| Recovery | 91.2% – 100.7% |
| Linearity (R²) | >0.99 |
Challenges and Future Directions in Pentosidine D3 Based Research
Addressing Matrix Interferences and Analytical Challenges in Complex Biological Samples
The accurate quantification of pentosidine (B29645) in biological samples such as serum, plasma, and tissue hydrolysates is complicated by the presence of a multitude of interfering substances. nih.govresearchgate.net This "matrix effect" can suppress or enhance the analyte signal during analysis, leading to inaccurate results. The use of Pentosidine-d3 is a cornerstone strategy to overcome these analytical hurdles, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for pentosidine analysis. nih.govresearchgate.nettandfonline.com
This compound, being chemically identical to pentosidine but with a higher mass due to the deuterium (B1214612) atoms, co-elutes with the native analyte during chromatography. nih.gov It experiences the same matrix effects and variations during sample preparation and injection. nih.gov By adding a known amount of this compound to the sample at an early stage of preparation, it serves as an internal standard, allowing for the correction of signal variations. nih.govnih.gov This approach significantly improves the precision, accuracy, and reliability of the measurement.
Sample preparation for total pentosidine analysis typically requires an acid hydrolysis step to cleave the molecule from its protein-bound state. nih.govnih.gov this compound is added prior to this step to account for any analyte loss or degradation during the process. nih.gov The development of robust LC-MS/MS methods incorporating this compound has enabled high sensitivity and specificity, with low limits of quantification, making it possible to measure the typically low concentrations of pentosidine found in vivo. nih.govresearchgate.netnih.gov
| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Recovery Rate (%) | Precision (%CV) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | This compound | Human Serum | 5 nM | 91.2–100.7 | <6.5 | nih.gov |
| LC-MS/MS | This compound | Human Serum | 5 ng/mL | 92–104 | Not Reported | nih.gov |
| LC-MS/MS | d3-MG-H1 | Human Cartilage | Not Reported | Not Reported | Not Reported | d-nb.info |
Expanding the Scope of this compound Applications to Diverse Biological Systems
The reliability afforded by using this compound as an internal standard has allowed researchers to confidently quantify pentosidine across a wide array of biological systems and disease states. Pentosidine is a well-established biomarker for the accumulation of AGEs, which are implicated in the progression of numerous chronic conditions. wikipedia.orgfrontiersin.org
The precise measurement facilitated by this compound is crucial for studying the role of AGEs in:
Metabolic Diseases : In patients with type 2 diabetes mellitus, pentosidine levels are studied as an indicator of long-term glycemic control and the severity of complications. wikipedia.orgresearchgate.net
Kidney Disease : Significantly elevated serum pentosidine levels are found in patients with chronic renal insufficiency, making it a key analyte in nephrology research. nih.govresearchgate.netnih.gov
Bone Health and Osteoporosis : Pentosidine accumulates in bone collagen with age, contributing to bone fragility and fracture risk. nih.govresearchgate.net Accurate serum and bone measurements are vital for understanding its role as a potential biomarker for osteoporosis. nih.govnih.gov
Cardiovascular Disease : Studies have linked increased serum concentrations of pentosidine to the presence and severity of coronary artery disease. tandfonline.comd-nb.info
Skin Aging : The accumulation of AGEs like pentosidine in skin collagen is a factor in the visible signs of aging, and its quantification is important in dermatological research. frontiersin.orgmdpi.com
Reproductive Health : Research has explored the presence of AGEs in follicular fluid and their potential impact on steroidogenesis and ovarian function. oup.com
The ability to obtain accurate data from such diverse and complex biological matrices is fundamentally dependent on the use of stable isotope-labeled internal standards like this compound.
| Disease/Biological System | Sample Matrix | Key Finding related to Pentosidine | Reference |
|---|---|---|---|
| Osteoporosis | Serum, Bone | Accumulates in bone collagen with age, correlated with fracture risk. | nih.gov |
| Diabetes Mellitus | Serum, Plasma, Skin | Correlates with the presence and severity of diabetic complications. | wikipedia.orgresearchgate.net |
| Chronic Kidney Disease | Serum | Significantly increased levels in patients with renal failure. | researchgate.netnih.gov |
| Atherosclerosis | Serum | Associated with coronary artery disease. | nih.govd-nb.info |
| Skin Aging | Skin | Levels in skin collagen increase linearly with age. | frontiersin.org |
| Ovarian Function | Follicular Fluid, Granulosa Cells | AGEs can alter steroidogenic gene expression. | oup.com |
Development of Advanced Analytical Techniques for Comprehensive Glycome Profiling
While this compound is specific to the analysis of pentosidine, its use is emblematic of the sophisticated analytical strategies required in the broader field of glycomics. Glycome profiling, the comprehensive analysis of the entire set of sugars in an organism, relies heavily on mass spectrometry. numberanalytics.com The accurate quantification of individual components, such as a specific AGE, is a critical part of building a complete picture of the molecular changes in a biological system.
The development of LC-MS/MS methods using internal standards like this compound represents a significant advancement over older techniques. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection : This was a common method, capitalizing on pentosidine's natural fluorescence. wikipedia.orgtandfonline.com However, it suffers from lower sensitivity and specificity, and is prone to interference from other fluorescent compounds in the matrix. nih.govtandfonline.com
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA methods are also used but can be limited by antibody specificity and may not distinguish between free and protein-bound forms of the analyte as effectively as LC-MS/MS following hydrolysis. researchgate.nettandfonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the current reference method, offering superior sensitivity, specificity, and precision. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is integral to achieving high-quality, quantifiable data, which is essential for both targeted analysis and its potential contribution to larger glycomic and multi-omic studies. nih.govresearchgate.net
The principles of using an internal standard for robust quantification are transferable to the broader analysis of the glycome, where many different glycans must be accurately measured simultaneously. numberanalytics.com
Integration of this compound Quantification with Multi-Omics Data in Systems Biology
Systems biology seeks to understand the complex interactions within a biological system by integrating data from various "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgcam.ac.uk The accurate quantification of molecules like pentosidine, enabled by this compound, provides a crucial data point for these integrative models. nih.gov
By correlating precise pentosidine levels with other datasets, researchers can move beyond simple associations to uncover mechanistic insights:
Metabolomics : As a metabolite itself, pentosidine levels can be integrated with broader metabolomic profiles to understand metabolic dysregulation in diseases like diabetes. nih.gov
Proteomics : Since pentosidine forms on proteins like collagen, its measurement is inherently linked to proteomics. wikipedia.orgmdpi.com Understanding which proteins are most susceptible to this modification is a key area of research.
Transcriptomics : Studies have correlated pentosidine levels with changes in gene expression. For example, the expression of the receptor for AGEs (RAGE) and genes involved in steroid production can be altered by AGEs. oup.combiolifesas.org Accurate pentosidine measurements are needed to build reliable models of these signaling pathways.
Genomics : While pentosidine itself is not a genetic component, genetic variations (e.g., in genes related to glucose metabolism or antioxidant defense) may predispose individuals to higher rates of AGE formation. nih.gov
This compound is an enabling tool in this context. It ensures that the pentosidine concentration data used in complex multi-omics analyses is accurate and reliable, which is a prerequisite for building meaningful biological models and discovering robust biomarkers. mdpi.comebi.ac.ukgithub.io
Unexplored Potential of this compound in Specific Mechanistic Research Areas
The ability to precisely measure pentosidine opens the door to more nuanced and mechanistic research that was previously challenging. The use of this compound as an internal standard provides the analytical rigor needed to investigate subtle but significant biological effects.
Future research areas with unexplored potential include:
Differentiating AGE Contributions : Dissecting the specific roles of pentosidine versus other AGEs, such as Nε-(carboxymethyl)lysine (CML), in disease pathology. researchgate.netplos.org Highly accurate quantification is necessary to determine the relative importance of different AGEs in various tissues and conditions.
Therapeutic Monitoring : Evaluating the efficacy of interventions aimed at reducing AGE formation. For example, studies have begun to explore if vitamins D3 and K2 can counteract the detrimental effects of pentosidine on bone cells. biolifesas.orgulpgc.esresearchgate.net Precise measurement is essential to detect therapeutic effects.
Cellular Pathway Dynamics : Investigating the downstream consequences of AGE-receptor binding in greater detail. Accurate quantification can help in dose-response studies to understand the signaling cascade initiated by the RAGE receptor and other potential pathways. oup.comresearchgate.net
Turnover and Kinetics : Studying the rate of pentosidine formation and clearance in different biological compartments. The slow turnover of proteins like collagen is a key factor in pentosidine accumulation, and precise measurements over time can refine our understanding of these kinetics in both health and disease. researchgate.net
Early Disease Detection : Exploring the utility of small, precisely measured changes in pentosidine levels as very early indicators of disease, potentially before clinical symptoms manifest.
In all these areas, the analytical confidence provided by the use of this compound is not merely an incremental improvement but a fundamental requirement for advancing the field.
Q & A
Q. What strategies mitigate data management challenges in large-scale this compound cohort studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
